2-Iodo-4-methoxyphenylamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-iodo-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASINPZWBVCLVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451800 | |

| Record name | 2-Iodo-4-methoxyphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191348-14-8 | |

| Record name | 2-Iodo-4-methoxyphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-methoxyphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Iodo-4-methoxyphenylamine" physical properties

An In-depth Technical Guide to the Physical Properties of 2-Iodo-4-methoxyphenylamine

Introduction

This compound, also known as 2-iodo-4-methoxyaniline (CAS No. 191348-14-8), is a substituted aniline that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring an iodo group ortho to the amine and a methoxy group para to it, provides multiple reactive sites for the construction of complex molecules. This makes it a key intermediate in the development of pharmaceuticals and advanced materials, notably in the synthesis of benzothiazoles and as a precursor in the total synthesis of ibogaine.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in experimentally observed data and supplemented by validated theoretical predictions. It is designed for researchers, chemists, and drug development professionals who require a detailed and practical understanding of this compound.

Core Molecular and Physical Identifiers

A consistent and accurate identification of a chemical substance is the foundation of scientific rigor. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 191348-14-8 | [2][3] |

| Molecular Formula | C₇H₈INO | [3][4] |

| Molecular Weight | 249.05 g/mol | [3] |

| IUPAC Name | 2-iodo-4-methoxyaniline | [2] |

| InChI | InChI=1S/C7H8INO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | [2] |

| InChIKey | ASINPZWBVCLVDK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC(=C(C=C1)N)I | [2] |

Physical State, Appearance, and Thermal Properties

The physical state of a compound at ambient temperature is a critical parameter for handling, storage, and reaction setup. While various commercial suppliers list the appearance of this compound with some inconsistency (ranging from a brown liquid to a solid or semi-solid), a peer-reviewed synthesis publication reports the purified compound as an "Orange oil".[3][4] This experimental observation from a primary scientific source is considered the most authoritative description, suggesting the compound is a liquid at standard laboratory conditions.

Melting Point

An experimentally determined melting point for this compound has not been reported in the literature; several chemical databases explicitly list it as "N/A".[5] The description of the compound as an oil suggests a melting point below standard room temperature. For comparison, the closely related compound 2-Iodo-4-methylaniline is a solid with a reported melting point of 34-39 °C.[6] The substitution of a methyl with a methoxy group appears to significantly depress the melting point.

Boiling Point

An experimental boiling point has not been published. However, computational models predict a boiling point of 305.0 ± 27.0 °C at 760 mmHg .[5][7] It is crucial to note that substituted anilines can be susceptible to decomposition at high temperatures. Therefore, for purification purposes, vacuum distillation is the recommended methodology.

Flash Point

The predicted flash point is 138.3 ± 23.7 °C , indicating that the compound is combustible but not highly flammable under standard conditions.[5]

Workflow for Thermal Property Determination

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H8INO | CID 11010336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. 1788612-25-8|2-Iodo-4-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]

- 6. 2-碘-4-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

An In-Depth Technical Guide to 2-Iodo-4-methoxyphenylamine (CAS: 191348-14-8)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core characteristics of 2-Iodo-4-methoxyphenylamine, providing not just data, but a field-proven perspective on its application, synthesis, and handling.

Core Molecular Identity and Structure

This compound, also known as 2-iodo-4-methoxyaniline, is a substituted aniline derivative that serves as a crucial building block in organic synthesis.[1] Its unique trifunctional nature—possessing an amine, an iodo group, and a methoxy group on a benzene ring—renders it a versatile reagent for constructing complex molecular architectures.

The strategic placement of the iodo group ortho to the amine and meta to the electron-donating methoxy group dictates its reactivity profile, particularly in cross-coupling reactions and electrophilic substitutions.

Key Identifiers:

-

CAS Number: 191348-14-8[2]

-

IUPAC Name: 2-iodo-4-methoxyaniline[2]

-

Common Synonyms: 4-Amino-3-iodoanisole, 4-Methoxy-2-iodoaniline[2][3][4]

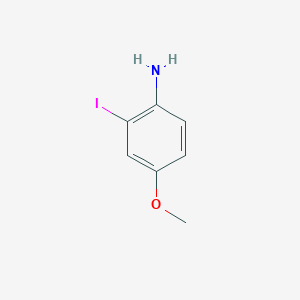

Caption: Chemical structure of this compound.

Physicochemical & Spectroscopic Profile

Understanding the physical properties of a reagent is paramount for experimental design, including solvent selection, reaction temperature, and purification strategy.

| Property | Value | Source |

| Molecular Weight | 249.05 g/mol | [1][2] |

| Appearance | White to off-white solid, or brown to black liquid | [1][5][] |

| Boiling Point | ~305.0 °C (Predicted) | [4][7] |

| Density | ~1.807 g/cm³ (Predicted) | [4][7] |

| Solubility | Sparingly soluble in water (1.7 g/L at 25 °C) | [1] |

| Topological Polar Surface Area | 35.2 Ų | [1] |

| Storage Conditions | 2-8°C, protect from light | [4][7] |

Spectroscopic Interpretation

While specific spectra are proprietary to the manufacturer, the structure allows for a robust prediction of its spectroscopic features, essential for quality control and reaction monitoring.[8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region for the three non-equivalent protons on the phenyl ring. A broad singlet corresponding to the amine (-NH₂) protons would be observable, its chemical shift being solvent-dependent. The methoxy group (-OCH₃) will present as a sharp singlet around 3.8 ppm. The protons on the phenyl ring will appear as doublets or doublets of doublets, with coupling constants indicative of their ortho, meta, and para relationships.[9]

-

¹³C NMR: The spectrum will display seven unique carbon signals. The carbon atom bonded to the iodine will be significantly shifted upfield due to the heavy atom effect. The carbon attached to the amine group will appear in the 140-150 ppm range, while the methoxy carbon will be around 55-60 ppm.

-

IR Spectroscopy: Key absorption bands will confirm the presence of the primary functional groups. A doublet in the 3300-3500 cm⁻¹ region corresponds to the N-H stretching of the primary amine. C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹. The C-O stretching of the methoxy group will produce a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

-

Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z 249. A characteristic isotopic pattern for iodine will be present. Fragmentation will likely involve the loss of the iodo and methoxy groups.

Synthesis & Application in Drug Discovery

Synthetic Approaches

This compound is typically synthesized through the iodination of 4-methoxyaniline. A common laboratory-scale method involves the decarboxylative iodination of the corresponding anthranilic acid, which offers a transition-metal-free pathway.[9] A patent describes a two-step preparation method involving material mixing and synthesis, highlighting its industrial relevance.[10] The choice of iodinating agent (e.g., iodine monochloride, N-iodosuccinimide) and reaction conditions are critical to control regioselectivity and maximize yield.

Core Application: A Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][4]

-

Precursor to Benzothiazoles: It is a key starting material for the preparation of benzothiazole compounds.[4] The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse biological activities.[4]

-

Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of carbon-based substituents at the 2-position, enabling the construction of complex molecular frameworks.

-

Functional Group Interconversion: The amine group can be readily diazotized and converted into a wide range of other functional groups, further expanding its synthetic utility.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.[2]

Hazard Identification (GHS Classification)

The compound is classified with multiple hazards based on aggregated GHS information.[2]

| Hazard Statement | Code | Class |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Warning) |

| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Warning) |

| Causes skin irritation | H315 | Skin Corrosion/Irritation (Warning) |

| Causes serious eye damage/irritation | H318/H319 | Serious Eye Damage/Irritation (Danger/Warning) |

| Harmful if inhaled | H332 | Acute Toxicity, Inhalation (Warning) |

| May cause respiratory irritation | H335 | Specific Target Organ Toxicity (Warning) |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[3]

-

Personal Protective Equipment (PPE): Wear standard laboratory clothing, nitrile or neoprene chemical-resistant gloves, and safety goggles or a face shield.[3][11]

-

Handling: Avoid generating dust. Prevent all personal contact, including inhalation and contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] It should be refrigerated (2-8°C) and protected from direct light to ensure stability.[4][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

First Aid:

-

Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[3][12]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][12]

-

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of this compound, the following section details a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in modern drug discovery for creating C-C bonds.

Objective: To synthesize 2-phenyl-4-methoxyphenylamine by coupling this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Methodology:

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the system with nitrogen for 15 minutes.

-

Reagent Addition: Under a positive flow of nitrogen, charge the flask with this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water via cannula or syringe. The causality here is that the aqueous base is necessary for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), visualizing with UV light. The disappearance of the starting iodoaniline (a less polar spot) and the appearance of the biphenyl product (a more polar spot) indicates reaction completion.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-phenyl-4-methoxyphenylamine.

-

Validation: The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to validate the success of the protocol.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H8INO | CID 11010336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. cymitquimica.com [cymitquimica.com]

- 7. This compound | 191348-14-8 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Preparation method of 2-iodo-4-methoxyaniline (2018) | Yang Zhuhong [scispace.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

"2-Iodo-4-methoxyphenylamine" synthesis pathways from p-anisidine

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methoxyphenylamine from p-Anisidine

Introduction

This compound, also known as 2-iodo-4-methoxyaniline, is a valuable substituted aniline that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its utility is particularly pronounced in the pharmaceutical and materials science sectors, where the carbon-iodine bond provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[3] This guide offers a comprehensive exploration of the synthetic pathways to produce this compound starting from the readily available precursor, p-anisidine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that govern the success of the synthesis.

Core Principles: The Chemistry of Iodinating p-Anisidine

The conversion of p-anisidine to this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The starting material, p-anisidine, possesses two powerful electron-donating groups attached to the benzene ring: an amino group (-NH₂) and a methoxy group (-OCH₃).

-

Activating Nature of Substituents: Both the amino and methoxy groups are strongly activating, meaning they increase the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles.[4] They achieve this through resonance, donating lone-pair electrons into the π-system of the ring.

-

Directing Effects: These groups are ortho, para-directors. Since the para position is already occupied by the methoxy group (relative to the amino group), incoming electrophiles are directed to the positions ortho to the primary amine.

-

The Selectivity Challenge: The high reactivity of the p-anisidine ring presents a challenge: controlling the reaction to achieve mono-iodination at the desired position (ortho to the amine) without forming di- or tri-iodinated byproducts.[3][5] The choice of iodinating agent and reaction conditions is therefore paramount to ensure high regioselectivity and yield.

The overall transformation is depicted below:

Caption: General reaction scheme for the iodination of p-anisidine.

Pathway 1: Direct Iodination with Iodine Monochloride (ICl)

Iodine monochloride is a highly effective and potent reagent for the iodination of activated aromatic systems. Its utility stems from the polarization of the I-Cl bond, which renders the iodine atom strongly electrophilic (Iδ⁺—Clδ⁻) and ready to attack the electron-rich aniline ring.[3][6]

Mechanism of Action

The reaction proceeds via the canonical electrophilic aromatic substitution mechanism. The electrophilic iodine from ICl is attacked by the π-electrons of the p-anisidine ring, preferentially at the electron-rich ortho position. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base, such as the solvent or the chloride ion, then abstracts a proton from the site of substitution, restoring the ring's aromaticity and yielding the final product.

Caption: Simplified mechanism for electrophilic iodination.

Experimental Protocol

This protocol is adapted from established procedures for the iodination of similar anilines and should be performed with rigorous safety precautions.[7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve p-anisidine (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of iodine monochloride (1.0-1.1 eq) in glacial acetic acid via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[7]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a saturated sodium bicarbonate solution. Quench any remaining iodine species by adding a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.

-

Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Field-Proven Insights & Justification

-

Choice of Solvent: Glacial acetic acid is an effective solvent that can also help moderate the high reactivity of the aniline substrate.[7]

-

Temperature Control: Maintaining a low temperature during the ICl addition is critical to prevent the formation of undesired di-iodinated byproducts and to control the exothermic nature of the reaction.[7]

Mandatory Safety Protocol: Handling Iodine Monochloride

Iodine monochloride is a highly corrosive and toxic substance that requires stringent safety measures.

-

Handling: Always handle ICl in a certified chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, and a face shield. A lab coat is mandatory.[8][10]

-

Reactivity: ICl reacts violently with water, producing toxic and corrosive fumes.[10] Ensure all glassware is dry and store the reagent away from moisture.[9][11]

-

First Aid: In case of skin contact, wash immediately and thoroughly with water.[10][11] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10]

Pathway 2: Direct Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) has emerged as a preferred reagent for many iodination reactions due to its solid nature, ease of handling, and milder reaction conditions compared to ICl.[12][13] While less reactive than ICl on its own, its electrophilicity can be significantly enhanced by the addition of a catalytic amount of a strong acid.

Mechanism of Action

The reaction mechanism is analogous to that of ICl, but it requires an initial activation step. A Brønsted acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen or the nitrogen of the succinimide ring.[14] This protonation increases the electron-withdrawing effect of the succinimide group, making the attached iodine atom significantly more electrophilic and capable of participating in the EAS reaction with p-anisidine.

Experimental Protocol

This protocol is based on general methods for the NIS iodination of activated arenes.[6][14][15]

-

Reaction Setup: To a solution of p-anisidine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically faster than with ICl and can often be completed within 1-2 hours. Monitor progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Isolation: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude material by flash column chromatography on silica gel to obtain the pure this compound.

Field-Proven Insights & Justification

-

Advantages of NIS: NIS is a crystalline solid, making it significantly easier and safer to handle than the corrosive liquid ICl.[13][16] Reactions are often cleaner, with fewer side products, leading to higher yields of the desired mono-iodinated product.[13]

-

Role of the Acid Catalyst: The acid catalyst is essential for activating the NIS. Without it, the reaction is often sluggish or does not proceed at all for many substrates.[6][14]

-

Solvent Choice: Acetonitrile is a common choice as it effectively dissolves the reactants and is relatively inert under the reaction conditions.[15]

Safety Protocol: Handling N-Iodosuccinimide

While safer than ICl, NIS is still a hazardous chemical.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[17]

-

Hazards: NIS is harmful if swallowed and can cause skin and respiratory irritation.[12][17]

-

PPE: Standard PPE, including gloves, goggles, and a lab coat, should be worn.[17]

Quantitative Data and Pathway Comparison

The selection of a synthetic pathway is a critical decision based on a balance of efficiency, safety, cost, and scalability.

| Parameter | Pathway 1: Iodine Monochloride (ICl) | Pathway 2: N-Iodosuccinimide (NIS) |

| Iodinating Agent | Iodine Monochloride | N-Iodosuccinimide |

| Catalyst | None required | Brønsted Acid (e.g., TFA, TsOH) |

| Typical Solvent | Glacial Acetic Acid | Acetonitrile, Dichloromethane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 2 hours |

| Pros | High reactivity, cost-effective | Milder conditions, higher selectivity, easier handling (solid), cleaner reactions.[13] |

| Cons | Highly corrosive and toxic, exothermic, lower selectivity, moisture sensitive.[7][8][9][10] | Higher reagent cost, requires an acid catalyst. |

| Safety Profile | Severe: Corrosive, toxic, water-reactive.[8][9][10][11] | Moderate: Irritant, harmful if swallowed.[12][17] |

Visualization of Experimental Workflow

A generalized workflow for the synthesis provides a clear overview of the process from start to finish.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-anisidine can be successfully achieved via direct electrophilic iodination. Both iodine monochloride and N-iodosuccinimide serve as effective iodinating agents. While ICl is a potent and cost-effective choice, its hazardous nature necessitates stringent safety protocols. The NIS-based method, although more expensive, is often the preferred route in modern research and development settings due to its milder reaction conditions, superior selectivity, and the significantly improved safety profile and ease of handling of the reagent.[13] The ultimate choice of methodology will depend on the specific requirements of the laboratory, including scale, budget, and, most importantly, the capacity to handle the associated chemical risks safely.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H8INO | CID 11010336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. samratpharmachem.com [samratpharmachem.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. nj.gov [nj.gov]

- 12. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 13. calibrechem.com [calibrechem.com]

- 14. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 15. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 16. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 17. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 2-Iodo-4-methoxyphenylamine for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Iodo-4-methoxyphenylamine. This versatile aromatic amine is a valuable intermediate in medicinal chemistry and materials science, prized for its specific substitution pattern that allows for directed, high-yield transformations. Here, we move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its practical application in complex molecular construction, providing field-proven insights for its effective use.

Core Physicochemical Properties and Identification

This compound, also known as 2-iodo-4-methoxyaniline, is a trifunctional aromatic compound. The strategic placement of the amine, methoxy, and iodo groups dictates its unique chemical behavior. The electron-donating effects of the amine and methoxy groups activate the aromatic ring, while the ortho-iodo substituent provides a highly reactive handle for sophisticated cross-coupling chemistry.

Below is a summary of its key identifying and physical properties, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈INO | [1][2][3][4] |

| Molecular Weight | 249.05 g/mol | [1][2][3][4] |

| CAS Number | 191348-14-8 | [1][2][3][5] |

| IUPAC Name | 2-iodo-4-methoxyaniline | [2][] |

| Common Synonyms | 4-Amino-3-iodoanisole, 4-Methoxy-2-iodoaniline | [1][5][] |

| Appearance | Brown to dark brown liquid or solid | [1][5][][7] |

| Boiling Point | ~305.0 °C (Predicted) | [5][][8] |

| Density | ~1.807 g/cm³ (Predicted) | [5][][8] |

| Solubility | Sparingly soluble in water (1.7 g/L at 25 °C) | [1] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution on the readily available precursor, 4-methoxyaniline.

Causality in Synthetic Design

The choice of this strategy is governed by fundamental principles of aromatic reactivity. The amine (-NH₂) and methoxy (-OCH₃) groups are potent activating, ortho-, para-directing groups. Since the para position is blocked, electrophilic attack is strongly directed to the ortho positions. The amine group is a more powerful activator than the methoxy group, meaning the major product will be substitution ortho to the amine. This inherent regioselectivity simplifies the synthesis and purification, avoiding complex isomer separations that are common in aromatic chemistry.

The choice of iodinating agent is critical. While molecular iodine (I₂) can be used, it is a relatively weak electrophile and often requires an oxidizing agent or a Lewis acid catalyst. A more reliable and efficient laboratory-scale choice is N-Iodosuccinimide (NIS), which provides a source of electrophilic iodine ("I⁺") under mild conditions, leading to cleaner reactions and higher yields.

Detailed Experimental Protocol: Iodination using NIS

This protocol is a self-validating system. Successful execution, confirmed by TLC and subsequent spectroscopic analysis, ensures the production of the target compound with high purity.

Materials:

-

4-methoxyaniline (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Acetonitrile (CH₃CN), reaction solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, separation funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in acetonitrile (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath with stirring.

-

Iodination: Add N-Iodosuccinimide (1.05 eq) to the cooled solution in small portions over 15 minutes. The reaction is mildly exothermic; maintain the temperature at 0 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting material will have a different Rf value than the more polar product. The reaction is typically complete within 1-2 hours.

-

Workup - Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining NIS or iodine. Stir for 10 minutes.

-

Workup - Extraction: Transfer the mixture to a separation funnel. Add ethyl acetate to extract the organic product. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude brown oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure this compound.

Workflow Visualization

Structural Elucidation via Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. The following table outlines the expected spectroscopic data for this compound.

| Technique | Data & Interpretation |

| ¹H NMR | δ 7.21 (d, J = 2.8 Hz, 1H): Proton on C3, ortho to methoxy, meta to amine. Small coupling constant indicates meta-coupling.[9]δ 6.77 (dd, J = 8.8, 2.8 Hz, 1H): Proton on C5, ortho to amine, meta to iodo. Large coupling is ortho, small is meta.[9]δ 6.65 (d, J = 8.8 Hz, 1H): Proton on C6, ortho to amine, meta to methoxy. Large coupling indicates ortho-coupling.δ 3.85 (br s, 2H): Protons of the amine (-NH₂) group.δ 3.75 (s, 3H): Protons of the methoxy (-OCH₃) group. |

| ¹³C NMR | ~150 ppm: C4 attached to the methoxy group.~145 ppm: C1 attached to the amine group.~125 ppm: C5.~120 ppm: C3.~115 ppm: C6.~85 ppm: C2 attached to the iodo group (ipso-carbon, significant upfield shift due to heavy atom effect).~55 ppm: Methoxy carbon (-OCH₃). |

| IR (Infrared) | ~3400-3300 cm⁻¹: N-H stretching (doublet for primary amine).~3050 cm⁻¹: Aromatic C-H stretching.~1600 cm⁻¹: N-H bending (scissoring).~1500 cm⁻¹: Aromatic C=C stretching.~1240 cm⁻¹: Aryl-O stretching (asymmetric).~1030 cm⁻¹: Aryl-O stretching (symmetric). |

| MS (Mass Spec) | m/z = 249 (M⁺): Molecular ion peak corresponding to the molecular weight.[1][2][3][4]m/z = 122 (M - I): Fragment corresponding to the loss of the iodine atom. |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its aryl iodide functionality, which is an exceptional substrate for palladium-catalyzed cross-coupling reactions.

The Aryl Halide Reactivity Hierarchy

In the rate-determining oxidative addition step of most cross-coupling catalytic cycles, the carbon-halogen bond is broken. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. The weaker carbon-iodine bond makes aryl iodides significantly more reactive than the corresponding bromides or chlorides.[10] This enhanced reactivity allows for:

-

Milder Reaction Conditions: Often proceeding at lower temperatures.

-

Lower Catalyst Loadings: Reducing cost and potential metal contamination.

-

Greater Substrate Scope: Enabling coupling with less reactive partners.

This makes this compound a preferred building block over its bromo- or chloro-analogs in complex, multi-step syntheses where preserving sensitive functional groups is critical.[10]

Key Cross-Coupling Applications

Applications in Drug Discovery and Materials Science

The structural motif derived from this compound is present in numerous biologically active compounds and functional materials. Its primary utility is as an intermediate, allowing for the rapid construction of complex molecular architectures.

One notable application is in the synthesis of substituted benzothiazoles.[5] Benzothiazoles are a privileged scaffold in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and anticonvulsant properties. The amine group of this compound can be used to construct the thiazole ring, while the iodo-position serves as a point for diversification via cross-coupling to modulate the compound's biological activity and pharmacokinetic properties.

Furthermore, its use as a precursor in the synthesis of ligands for transition metal catalysts and in the development of organic light-emitting diodes (OLEDs) highlights its versatility beyond the pharmaceutical realm.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: It is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause serious skin and eye irritation.[2][8]

-

Handling: Always use this chemical in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][12]

-

Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents and direct light.[5][8][12] Refrigeration (2-8 °C) is often recommended.[5][8]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is derived from a combination of high reactivity at the C-I bond, predictable regiochemistry in its synthesis, and the presence of other functional groups that allow for orthogonal chemical modifications. For researchers in drug discovery and materials science, a thorough understanding of the principles outlined in this guide enables the efficient and rational design of synthetic routes, accelerating the development of novel and complex molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H8INO | CID 11010336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 191348-14-8 [chemicalbook.com]

- 4. This compound | CAS: 191348-14-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. chembk.com [chembk.com]

- 7. 2-Iodo-4-methoxyaniline | CymitQuimica [cymitquimica.com]

- 8. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc [chemsrc.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Iodo-4-methoxyphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Inherent Risks of 2-Iodo-4-methoxyphenylamine

This compound, also known as 2-iodo-4-methoxyaniline, is a substituted aniline derivative with significant applications in pharmaceutical and chemical synthesis.[1] Its molecular structure, featuring an iodine atom, a methoxy group, and an amino group on a benzene ring, makes it a valuable intermediate for constructing more complex molecules, particularly benzothiazole compounds which are pivotal in medicinal chemistry.[1] However, the very reactivity that makes this compound a useful building block also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth examination of the material safety data for this compound, offering not just procedural steps but the scientific rationale behind them to ensure the safety of laboratory personnel and the integrity of research.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a comprehensive understanding of the compound's physical and chemical properties. This data informs storage conditions, appropriate handling techniques, and emergency response measures.

| Property | Value | Source |

| CAS Number | 191348-14-8 | [1][2][3] |

| Molecular Formula | C7H8INO | [1][2][3] |

| Molecular Weight | 249.05 g/mol | [2][3] |

| Appearance | Brown to black liquid or solid/semi-solid | [1] |

| Boiling Point | 305.0 ± 27.0 °C (Predicted) | [1][4] |

| Flash Point | 138.3 °C | [1][4] |

| Density | 1.807 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Solubility | Sparingly soluble in water | [3] |

| Storage Temperature | 2-8°C, protected from light | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

GHS Pictograms:

Danger

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Primary Hazards: [2]

-

Corrosive: The potential to cause serious eye damage underscores its corrosive nature.

-

Irritant: It is a known skin and respiratory irritant.

-

Acute Toxicity: The compound is harmful through oral, dermal, and inhalation routes of exposure.

The presence of the iodo- group and the aromatic amine functionality are key contributors to its toxicological profile. Aromatic amines, as a class, are known for their potential to be absorbed through the skin and to cause irritation. The iodine atom can also contribute to reactivity and potential toxicity.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigating the risks associated with this compound. The following workflow is designed to provide a systematic approach to its safe management in a laboratory setting.

Experimental Workflow for Safe Handling

References

The Dual Nature of Substitution: An In-depth Technical Guide to the Electronic and Steric Effects of Iodo and Methoxy Groups in 2-Iodo-4-methoxyphenylamine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

2-Iodo-4-methoxyphenylamine, a key building block in medicinal chemistry and organic synthesis, presents a fascinating case study in the interplay of electronic and steric effects.[1][2] The strategic placement of a bulky, electron-withdrawing iodine atom ortho to the amine, and a strong electron-donating methoxy group in the para position, creates a molecule with nuanced reactivity and distinct physicochemical properties. This technical guide provides a comprehensive analysis of these competing influences, offering both theoretical grounding and practical methodologies for researchers in the field. We will dissect the inductive and mesomeric effects of each substituent, quantify the steric hindrance imposed by the ortho-iodo group, and explore how these factors manifest in the molecule's spectroscopic signature, basicity, and potential reactivity. This document is intended to serve as a foundational resource for scientists leveraging this versatile intermediate in the design and synthesis of novel chemical entities.

Introduction: A Molecule of Competing Influences

The reactivity and properties of an aromatic amine are fundamentally governed by the nature and position of its substituents. In this compound (also known as 2-iodo-4-methoxyaniline), the phenylamine core is decorated with two functionally distinct groups that exert opposing electronic and significant steric pressures.

-

The Methoxy Group (-OCH₃): Positioned para to the amine, the methoxy group is a powerful electron-donating group primarily through its positive mesomeric (+M) effect, which involves the delocalization of an oxygen lone pair into the aromatic π-system. This is partially counteracted by its electron-withdrawing inductive (-I) effect due to the high electronegativity of the oxygen atom.[3]

-

The Iodo Group (-I): Located ortho to the amine, the iodine atom is the largest and least electronegative of the stable halogens. It primarily exerts a weak electron-withdrawing inductive (-I) effect and a weak positive mesomeric (+M) effect.[3] Crucially, its large atomic radius introduces significant steric hindrance around the adjacent amino group.

This guide will systematically explore how these electronic and steric parameters dictate the overall character of this compound, a compound of interest in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Electronic Effects: A Tug-of-War for Electron Density

The electronic landscape of the aromatic ring in this compound is a delicate balance between the electron-donating methoxy group and the electron-withdrawing iodo group. These effects can be qualitatively understood through resonance structures and quantitatively assessed using Hammett substituent constants.

Inductive vs. Mesomeric Effects

The interplay of inductive and mesomeric effects is crucial to understanding the electron distribution in the molecule.

A Visual Representation of Electronic Effects:

Caption: Competing electronic effects of the methoxy and iodo groups on the aromatic ring.

Hammett Substituent Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic compounds.[4][5] The substituent constants, σ (sigma), are a measure of the electronic effect of a substituent in the meta (σm) and para (σp) positions.

| Substituent | σm | σp | Primary Effect |

| -OCH₃ | +0.12 | -0.27 | Strong electron-donating (resonance) |

| -I | +0.35 | +0.18 | Weak electron-withdrawing (inductive) |

| Table 1: Hammett constants for methoxy and iodo substituents.[6][7] |

The negative σp value for the methoxy group confirms its strong electron-donating character at the para position, which directly influences the amino group through the aromatic system. Conversely, the positive σ values for the iodo group indicate its electron-withdrawing nature.

Steric Effects: The "Ortho Effect" in Action

The presence of the bulky iodine atom at the ortho position to the amino group introduces significant steric hindrance, a phenomenon often referred to as the "ortho effect".[8][9] This steric crowding has profound consequences for the molecule's conformation and reactivity.

Quantifying Steric Hindrance

Several parameters have been developed to quantify the steric bulk of substituents, including Taft's steric parameter (Es) and Charton's steric parameter (ν).

| Parameter | Value for -I | Interpretation |

| Taft's Es | -0.20 | Moderate steric hindrance |

| Charton's ν | 0.55 | Significant steric bulk |

| Table 2: Steric parameters for the iodo substituent. While specific values can vary slightly between sources, these are representative. |

The steric bulk of the iodo group can lead to:

-

Inhibition of Protonation: The steric hindrance around the amino group can impede the approach of a proton, thereby reducing the basicity of the aniline derivative.[6][8]

-

Restricted Rotation: The size of the iodine atom can restrict the free rotation of the C-N bond, influencing the planarity of the amino group with respect to the aromatic ring.

-

Directional Shielding in Reactions: The iodo group can physically block one face of the amino group, potentially leading to regioselective reactions at the less hindered face.

Diagram of the Ortho Effect:

Caption: The steric consequences of the ortho-iodo group in this compound.

Physicochemical Properties and Spectroscopic Signature

The interplay of electronic and steric effects manifests in the measurable physicochemical properties and spectroscopic data of this compound.

Basicity (pKa)

The basicity of the amino group is a key property. The electron-donating methoxy group at the para position increases the electron density on the nitrogen, which would be expected to increase its basicity. However, the electron-withdrawing inductive effect of the ortho-iodo group and its significant steric hindrance to protonation both act to decrease basicity. The experimentally determined or predicted pKa value reflects the net outcome of these opposing forces. For comparison, the pKa of aniline is approximately 4.6. The predicted pKa for 2-iodo-4-methoxyaniline is around 3.14, indicating that the electron-withdrawing and steric effects of the iodine atom have a dominant influence over the electron-donating effect of the methoxy group.[10]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: The chemical shifts in the NMR spectra of this compound provide valuable insights into its electronic structure.

-

¹H NMR: The aromatic protons will exhibit characteristic splitting patterns and chemical shifts influenced by the electronic effects of both substituents. The proton ortho to the strongly donating methoxy group is expected to be shifted upfield (to a lower ppm value) compared to benzene.

-

¹³C NMR: The chemical shifts of the aromatic carbons are particularly sensitive to the electronic environment. The carbon atom para to the amino group (and meta to the iodo and metho groups) is a good indicator of the overall electron density of the ring.[9][11][12][13] The carbon bearing the iodo group will show a characteristic downfield shift due to the heavy atom effect.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine, typically in the region of 3300-3500 cm⁻¹. The position and shape of these bands can be influenced by hydrogen bonding, which may be affected by the steric hindrance of the ortho-iodo group.

Experimental and Computational Protocols

To further probe the electronic and steric effects in this compound, the following experimental and computational workflows are recommended.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for the experimental determination of the pKa of an amine.[10][14][15][16][17]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

-

This compound

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM) in a known volume of deionized water containing 0.15 M KCl.

-

Acidification: Acidify the sample solution to approximately pH 2 by adding 0.1 M HCl.

-

Titration: Titrate the acidified solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH.

-

Endpoint Determination: Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Workflow Diagram for pKa Determination:

Caption: A stepwise workflow for the potentiometric titration to determine the pKa of an amine.

Computational Protocol: DFT Analysis of Electronic and Steric Properties

Computational chemistry provides a powerful toolkit for visualizing and quantifying the electronic and steric features of a molecule.

Objective: To model the geometry, electronic structure, and steric properties of this compound using Density Functional Theory (DFT).

Software: Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

-

Geometry Optimization: Perform a geometry optimization of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This will provide the lowest energy conformation.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

-

Natural Bond Orbital (NBO) Analysis: Conduct an NBO analysis to investigate charge distribution, orbital hybridization, and donor-acceptor interactions. This will provide quantitative data on the electronic effects of the substituents.

-

Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron-rich and electron-poor regions of the molecule. This is useful for predicting sites of electrophilic and nucleophilic attack.

-

Steric Analysis: Calculate steric parameters such as the buried volume (%VBur) to quantify the steric hindrance around the amino group.

Computational Workflow Diagram:

Caption: A computational workflow for the DFT analysis of this compound.

Conclusion

This compound is a molecule where electronic and steric effects are in a delicate and consequential balance. The powerful electron-donating methoxy group enriches the aromatic ring with electron density, while the ortho-iodo group simultaneously withdraws electron density through induction and imposes significant steric constraints. This duality makes it a valuable and versatile tool in the hands of synthetic and medicinal chemists. A thorough understanding of these fundamental principles, supported by the experimental and computational methodologies outlined in this guide, is essential for predicting and controlling the reactivity of this important synthetic intermediate, ultimately enabling the rational design of novel molecules with desired properties.

References

- 1. 191348-14-8|2-Iodo-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hammett substituent constants [stenutz.eu]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Medicinal Chemistry Applications of 2-Iodo-4-methoxyphenylamine: A Versatile Synthetic Scaffold

Executive Summary

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. 2-Iodo-4-methoxyphenylamine, a structurally distinct aniline derivative, has emerged as a highly valuable building block in medicinal chemistry. Its utility is anchored in the unique interplay of its three primary functional groups: a reactive aryl iodide, a nucleophilic amine, and an electron-donating methoxy group. This combination provides a versatile platform for extensive molecular elaboration, enabling chemists to access diverse chemical spaces and construct complex molecular architectures. This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, core synthetic transformations, and evidence-based potential applications in key therapeutic areas including oncology, infectious diseases, and the emerging field of ferroptosis inhibition. We will explore the causality behind synthetic strategies and provide detailed experimental frameworks to empower researchers in leveraging this potent scaffold for next-generation drug development.

Chapter 1: Introduction to this compound (2-I-4-MAP)

The Strategic Importance of Halogenated Scaffolds in Drug Discovery

Halogenated organic compounds are of profound importance in medicinal chemistry. The introduction of a halogen atom, particularly iodine, into a molecular scaffold can significantly modulate its physicochemical properties. Aryl iodides are not merely passive substituents; they are premier synthetic handles for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Nobel-winning palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the assembly of complex drug molecules. Furthermore, the iodine atom can increase a compound's lipophilicity, potentially enhancing membrane permeability, and can form halogen bonds, a type of non-covalent interaction that can contribute to target protein binding affinity and specificity. This compound (2-I-4-MAP) embodies these strategic advantages, positioning it as a privileged starting material for drug discovery campaigns.

Physicochemical Profile of 2-I-4-MAP

A thorough understanding of a scaffold's physical and chemical properties is essential for its effective application in synthesis and drug design. The key properties of 2-I-4-MAP are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 191348-14-8 | [1][2] |

| Molecular Formula | C₇H₈INO | [1][3] |

| Molecular Weight | 249.05 g/mol | [3][] |

| Appearance | Brown to black liquid | [3][5][6] |

| Boiling Point | 304.986 °C at 760 mmHg | [3][] |

| Density | 1.807 g/cm³ | [3][] |

| Refractive Index | 1.647 | [3][5] |

| Storage Conditions | 2-8°C, protect from light | [3][5] |

Core Structural Features and Inferred Reactivity

The synthetic versatility of 2-I-4-MAP stems directly from its three key functional domains:

-

The Aryl Iodide: This is the molecule's primary anchor for diversification. As the most reactive of the aryl halides in oxidative addition to palladium(0), it is the ideal functional group for a wide range of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of a vast array of substituents.

-

The Primary Amine (-NH₂): This nucleophilic center provides a secondary vector for modification. It readily participates in acylation, sulfonylation, and reductive amination reactions, allowing for the introduction of functionalities that can modulate solubility, engage in hydrogen bonding with biological targets, or serve as attachment points for linkers in more complex modalities like PROTACs.

-

The Methoxy-Substituted Phenyl Ring: The electron-donating methoxy group activates the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution, should it be desired. It also presents a potential site for metabolism (O-demethylation) in vivo, which can be a consideration in drug design for creating active metabolites or improving clearance profiles.

Chapter 2: Synthetic Utility and Derivatization Strategies

The primary application of 2-I-4-MAP is as a foundational intermediate for the synthesis of more complex molecules.[7] Its value lies in the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecular structure.

Key Transformation Pathways

The derivatization of 2-I-4-MAP can be logically categorized into three main pathways, each leveraging a different reactive site on the molecule.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry, enabling the fusion of molecular fragments with high efficiency and selectivity. The aryl iodide of 2-I-4-MAP is an ideal substrate for these transformations.

-

Causality: The choice of a Suzuki, Heck, or Sonogashira reaction is dictated by the desired final structure. Suzuki coupling introduces new aryl or vinyl groups, fundamentally extending the carbon skeleton. Sonogashira coupling introduces alkynes, which are linear, rigid linkers valuable for probing binding pockets and can be further functionalized. Buchwald-Hartwig amination allows for the construction of diarylamines or alkyl-arylamines, common motifs in kinase inhibitors and GPCR ligands.

Caption: Key cross-coupling reactions enabled by the aryl iodide of 2-I-4-MAP.

The aniline nitrogen is a versatile handle for introducing amide and sulfonamide groups, which are prevalent in marketed drugs.

-

Causality: Amide bond formation with a carboxylic acid (or acyl chloride) introduces a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for target recognition. This modification also impacts polarity and solubility. Sulfonamides are excellent bioisosteres for amides and are often more metabolically stable.

The aniline functionality is a key precursor for the synthesis of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals.

-

Causality: 2-I-4-MAP is an ideal starting material for building fused ring systems. For example, it can be used to prepare benzothiazoles, which are important pharmacophores.[2] Similarly, through reactions like the Doebner synthesis, it can be used to construct quinoline rings, a scaffold known for its broad biological activity, including antimicrobial effects.[8]

Caption: Generalized workflow for the synthesis of a benzothiazole from 2-I-4-MAP.

Chapter 3: Potential Therapeutic Applications: From Scaffold to Candidate

While 2-I-4-MAP is not known to possess intrinsic biological activity, its derivatives are poised for application in several key therapeutic areas. The following sections are based on logical inference from the activities of structurally related compounds.

Antimicrobial Agents

Iodo-substituted quinoline derivatives have demonstrated notable antimicrobial activity.[8] A study involving the synthesis of 6-iodo-quinolines from iodo-aniline showed efficacy against Staphylococcus epidermidis and Candida parapsilosis. By applying similar synthetic strategies (e.g., Doebner or Combes quinoline synthesis) to 2-I-4-MAP, novel quinoline structures can be generated. The methoxy group at the 4-position (which would become the 7-position on the quinoline ring) and the iodine at the 2-position (becoming the 8-position) offer unique substitution patterns that could lead to enhanced potency or an altered antimicrobial spectrum.

Oncology

The aminophenol substructure is present in a number of anticancer agents. Para-aminophenol itself is a key precursor in the synthesis of cabozantinib, a multi-tyrosine kinase inhibitor used to treat renal and liver cancers. Furthermore, various aminophenol derivatives have been investigated as potent antiproliferative agents, acting as atypical retinoids or through other mechanisms.[9][10]

-

Hypothesized Mechanism: Derivatives of 2-I-4-MAP, particularly those elaborated via Suzuki coupling to form bi-aryl structures, could be designed as kinase inhibitors. The aniline nitrogen and methoxy oxygen can act as hydrogen bond acceptors, while the N-H can be a donor, forming key interactions in the ATP-binding pocket of many kinases.

Caption: Hypothesized action of a 2-I-4-MAP derivative as an RTK inhibitor.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibition of ferroptosis has emerged as a promising therapeutic strategy for diseases involving ischemia-reperfusion injury and neurodegeneration. Recently, ortho-aminophenol derivatives were discovered to be potent ferroptosis inhibitors.[11] The mechanism involves the aminophenol moiety acting as a radical-trapping antioxidant. 2-I-4-MAP is an ortho-iodoaniline, but the aniline nitrogen is ortho to the iodine, not a hydroxyl group. However, the methoxy group can be readily demethylated in vivo or in vitro to yield the corresponding ortho-aminophenol. This presents a compelling pro-drug strategy, where derivatives of 2-I-4-MAP could be designed for targeted delivery and subsequent activation to the potent aminophenol form.

Chapter 4: Experimental Design and Validation

Translating a versatile scaffold into a drug candidate requires a systematic approach to synthesis and screening.

General Protocol for Library Synthesis via Suzuki Coupling

This protocol outlines a standard procedure for generating a small library of bi-aryl derivatives from 2-I-4-MAP for initial screening.

-

Reaction Setup: To an array of microwave vials, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base: Add a solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas (Argon or Nitrogen). Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Heating: Heat the reaction mixture in a microwave reactor to 100-120 °C for 20-60 minutes. Reaction progress can be monitored by LC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bi-aryl product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Assay Cascade for Screening

A tiered screening approach is essential for efficiently identifying promising compounds.

Caption: A typical in vitro screening cascade for drug discovery.

Protocol: MTT Assay for Cellular Proliferation

This assay is a colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derived from 2-I-4-MAP) in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. Causality: This duration allows for multiple cell doublings, making antiproliferative effects readily measurable.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well on a microplate reader at ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold offering multiple, orthogonal avenues for molecular diversification. Its robust utility in palladium-catalyzed cross-coupling and classical amine derivatization reactions allows for the efficient construction of compound libraries targeting a wide range of biological systems. Inferred potential in oncology, infectious diseases, and ferroptosis modulation highlights its relevance to pressing medical needs.

Future research should focus on leveraging the unique substitution pattern of 2-I-4-MAP to explore novel chemical space. Its application in the synthesis of macrocycles, covalent inhibitors, and advanced drug delivery modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) remains a fertile ground for discovery. As medicinal chemistry continues to evolve, the demand for versatile, reliable, and strategically functionalized building blocks like this compound will only intensify.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzothiazoles Utilizing 2-Iodo-4-methoxyphenylamine

Introduction: The Benzothiazole Scaffold and the Strategic Advantage of 2-Iodo-4-methoxyphenylamine

The benzothiazole core is a privileged heterocyclic motif integral to the fields of medicinal chemistry, drug development, and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The synthesis of functionalized benzothiazoles is, therefore, a subject of intense research.

This document provides a detailed guide for the synthesis of benzothiazole derivatives using this compound as a key starting material. The presence of the methoxy group offers electronic modulation of the aromatic ring, while the iodo substituent provides a highly reactive site for carbon-sulfur bond formation, a critical step in the construction of the thiazole ring.[4] This strategic placement of functional groups makes this compound a versatile and valuable precursor in the synthesis of a diverse range of benzothiazole-based compounds.

Physicochemical Properties and Safety Considerations for this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Properties:

| Property | Value | Source |

| CAS Number | 191348-14-8 | [5][6][7] |

| Molecular Formula | C₇H₈INO | [5][6][7][8] |

| Molecular Weight | 249.05 g/mol | [7] |

| Appearance | Brown liquid or solid | [4][6] |

| Solubility | Sparingly soluble in water | [6] |

| pKa | 3.14 ± 0.10 (Predicted) | [6] |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[5][9]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7][10] Causes skin and serious eye irritation.[7][10] May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5][9]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Wash hands thoroughly after handling.[5][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.[4][6]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][10] If inhaled, move to fresh air.[9][10] If swallowed, wash out the mouth with water and seek immediate medical attention.[5][10]

Synthetic Strategies for Benzothiazole Formation

Several robust and efficient methods can be employed for the synthesis of benzothiazoles from this compound. The choice of method will depend on the desired substitution pattern on the benzothiazole core and the availability of reagents.

Strategy 1: Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a classic and reliable method for the formation of carbon-heteroatom bonds, including the crucial C-S bond in benzothiazole synthesis.[11] This approach typically involves the reaction of an aryl halide with a sulfur-containing nucleophile in the presence of a copper catalyst.[11]

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly used as they are effective in facilitating the oxidative addition of the aryl iodide.[12][13] The use of a ligand, such as 1,10-phenanthroline, can accelerate the reaction.[13]

-

Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential to deprotonate the sulfur nucleophile, increasing its reactivity.[12][14]

-

Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[12][14]

Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzothiazoles

This protocol details the synthesis of 2-amino-6-methoxybenzothiazoles via a one-pot reaction of this compound with a dithiocarbamate salt.[12]

Caption: Workflow for Ullmann-type synthesis.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity |

| This compound | 191348-14-8 | 249.05 | 1.0 mmol |

| Sodium dimethyldithiocarbamate | 128-04-1 | 143.20 | 1.2 mmol |

| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.1 mmol |

| Cesium carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 mmol |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL |

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), sodium dimethyldithiocarbamate (1.2 mmol), copper(I) iodide (0.1 mmol), and cesium carbonate (2.0 mmol).

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF (5 mL) via syringe.

-

Seal the vial and heat the reaction mixture at 120 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(dimethylamino)-6-methoxybenzothiazole.

Strategy 2: Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N and C-S bonds.[15][16] These methods often proceed under milder conditions than traditional copper-catalyzed reactions and exhibit broad functional group tolerance.[16]